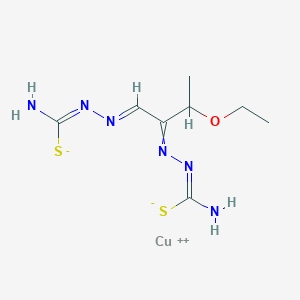
CuKts
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper (Cu) and its derivatives have been extensively studied for their biological and pharmacological properties. One such derivative is CuKts, which is a copper complex of a ketoconazole derivative. CuKts has been shown to possess potent anticancer and antifungal activities.
作用機序
The mechanism of action of CuKtsKts is not fully understood. However, it has been proposed that CuKtsKts induces cell death in cancer cells by inducing oxidative stress and DNA damage. CuKtsKts has also been shown to inhibit the growth of Candida albicans by disrupting the fungal cell membrane.
生化学的および生理学的効果
CuKtsKts has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. CuKtsKts has also been shown to induce oxidative stress and DNA damage in cancer cells. In addition, CuKtsKts has been shown to disrupt the fungal cell membrane, leading to the inhibition of fungal growth.
実験室実験の利点と制限
CuKtsKts has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. CuKtsKts also possesses potent anticancer and antifungal activities, making it an attractive candidate for further research. However, CuKtsKts has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, the mechanism of action of CuKtsKts is not fully understood, which can make it challenging to design experiments to investigate its activity.
将来の方向性
There are several future directions for research on CuKtsKts. One direction is to investigate the mechanism of action of CuKtsKts in more detail. This could involve studies to identify the molecular targets of CuKtsKts and the signaling pathways involved in its activity. Another direction is to investigate the potential of CuKtsKts as a therapeutic agent for cancer and fungal infections. This could involve studies to determine the efficacy and safety of CuKtsKts in animal models and clinical trials. Finally, there is potential for the development of new CuKtsKts derivatives with improved activity and selectivity.
合成法
CuKtsKts can be synthesized by reacting copper acetate with a ketoconazole derivative in the presence of a base. The reaction results in the formation of a copper complex of the ketoconazole derivative, which is CuKtsKts. The synthesis method has been optimized to yield a high purity and high yield of CuKtsKts.
科学的研究の応用
CuKtsKts has been extensively studied for its anticancer and antifungal activities. It has been shown to possess potent activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. CuKtsKts has also been shown to have potent antifungal activity against Candida albicans.
特性
CAS番号 |
14186-84-6 |
|---|---|
製品名 |
CuKts |
分子式 |
C8H14CuN6OS2 |
分子量 |
337.9 g/mol |
IUPAC名 |
copper;N'-[[(1E)-1-[(Z)-[amino(sulfido)methylidene]hydrazinylidene]-3-ethoxybutan-2-ylidene]amino]carbamimidothioate |
InChI |
InChI=1S/C8H16N6OS2.Cu/c1-3-15-5(2)6(12-14-8(10)17)4-11-13-7(9)16;/h4-5H,3H2,1-2H3,(H3,9,13,16)(H3,10,14,17);/q;+2/p-2/b11-4+,12-6?; |
InChIキー |
IJRKZNFKCDMSJU-AJWLNUIRSA-L |
異性体SMILES |
CCOC(C)C(=N/N=C(/N)\[S-])/C=N/N=C(/N)\[S-].[Cu+2] |
SMILES |
CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |
正規SMILES |
CCOC(C)C(=NN=C(N)[S-])C=NN=C(N)[S-].[Cu+2] |
その他のCAS番号 |
41106-47-2 |
同義語 |
3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II) dihydrochloride 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), 64Cu-labeled 3-ethoxy-2-oxobutyraldehyde bis(thiosemicarbazonato)copper(II), SP-4-4 Cu-KTS CuKTS kethoxal-bis(thiosemicarbazone)copper complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



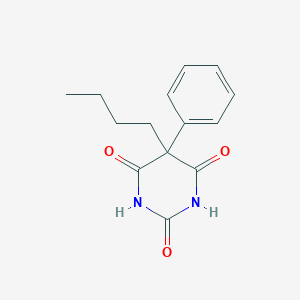
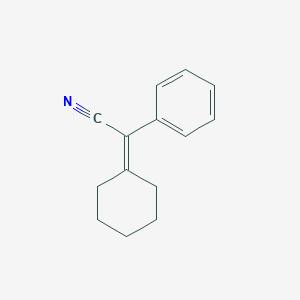
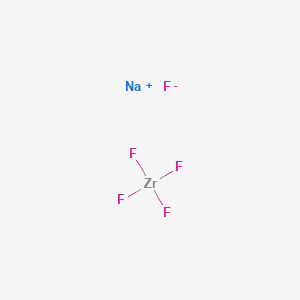
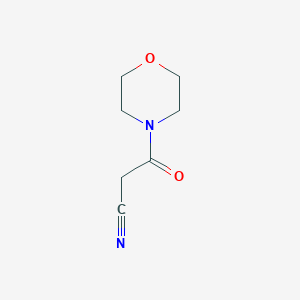
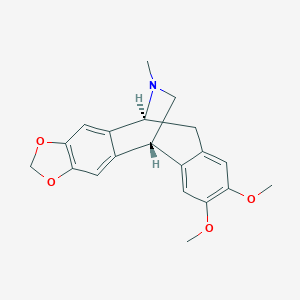
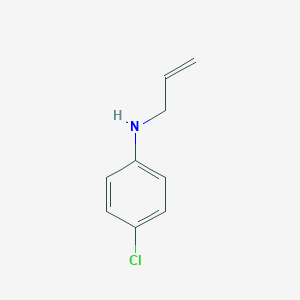
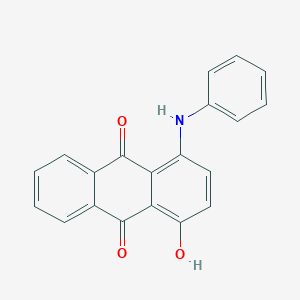
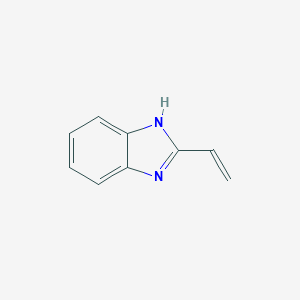
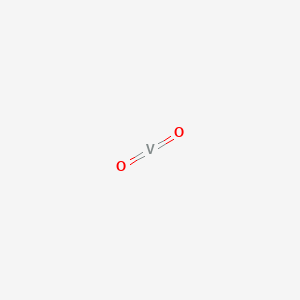
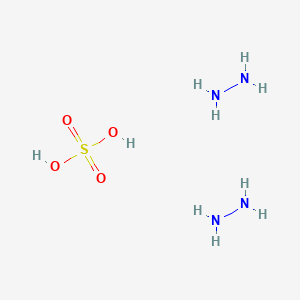
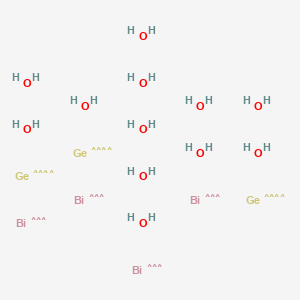
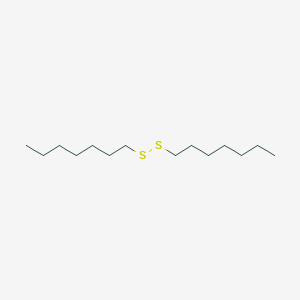
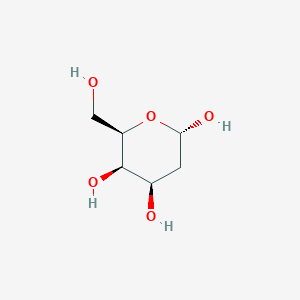
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)